molecular formula C15H11O5- B1264270 (S)-naringenin(1-)

(S)-naringenin(1-)

Cat. No. B1264270
M. Wt: 271.24 g/mol
InChI Key: FTVWIRXFELQLPI-ZDUSSCGKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-naringenin(1-) is a flavonoid oxoanion that is the conjugate base of (S)-naringenin, arising from selective deprotonation of the 7-hydroxy group;  major species at pH 7.3. It is a conjugate base of a (S)-naringenin.

Scientific Research Applications

Anticancer Activity

Naringenin exhibits remarkable anticancer potential through its inhibitory effects on diverse molecular targets involved in carcinogenesis, including ABCG2/P-gp/BCRP, proteasome, HDAC/Sirtuin-1, VEGF, and mTOR pathways, among others. Its anticancer activity is supported by detailed studies on its biosynthesis, molecular targets, mechanisms of action, and structure-activity relationships, highlighting naringenin's promise as a natural product for cancer management and therapy (Prakash et al., 2021).

Cardiovascular Protection

Naringenin has been identified to offer cardioprotective effects, with studies demonstrating its ability to improve endothelial function and exhibit antiadipogenic and anti-inflammatory activities. Its therapeutic potential extends to the treatment of dyslipidemia and hyperinsulinemia, as shown in LDL receptor–null mice, where naringenin corrected VLDL overproduction and ameliorated hepatic steatosis, indicating its utility in addressing metabolic syndrome-related cardiovascular issues (Mulvihill et al., 2009).

Immunomodulatory Effects

Research has demonstrated naringenin's potential as an immunomodulator, showing its ability to inhibit inflammatory responses in various cell types and treat inflammation-related disorders such as sepsis, fulminant hepatitis, and cancer. Its unique property of promoting lysosome-dependent cytokine protein degradation offers a novel approach to anti-inflammatory therapy (Zeng et al., 2018).

Antioxidant and Neuroprotective Activities

Naringenin's antioxidant effects have been explored in the context of oxidative stress disorders, including cardiovascular, neurodegenerative, and pulmonary diseases. Its function as an oxidative stress reliever, primarily by reducing free radicals and enhancing antioxidant activity, underscores its potential in treating chronic diseases linked to oxidative stress (Zaidun et al., 2018).

Anti-inflammatory and Analgesic Properties

Naringenin has shown efficacy in reducing inflammatory pain through the modulation of the NO−cGMP−PKG−K_ATP channel signaling pathway and by inhibiting oxidative stress and cytokine production. Its analgesic, anti-inflammatory, and antioxidant effects make it a potential therapeutic agent for treating superoxide anion-driven inflammatory pain (Manchope et al., 2016).

properties

Product Name

(S)-naringenin(1-)

Molecular Formula

C15H11O5-

Molecular Weight

271.24 g/mol

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/p-1/t13-/m0/s1

InChI Key

FTVWIRXFELQLPI-ZDUSSCGKSA-M

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)[O-])O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)[O-])O)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-naringenin(1-)
Reactant of Route 2
(S)-naringenin(1-)
Reactant of Route 3
(S)-naringenin(1-)
Reactant of Route 4
(S)-naringenin(1-)
Reactant of Route 5
(S)-naringenin(1-)
Reactant of Route 6
(S)-naringenin(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.